Pyridine, 3-chloro-2-ethenyl-5-(trifluoromethyl)-

Description

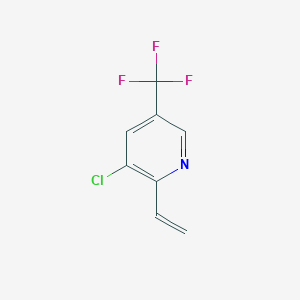

Pyridine, 3-chloro-2-ethenyl-5-(trifluoromethyl)-, is a heterocyclic aromatic compound featuring a pyridine core substituted with a chlorine atom at position 3, an ethenyl (vinyl) group at position 2, and a trifluoromethyl (-CF₃) group at position 4. This compound is of significant interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of the trifluoromethyl and chloro groups, which enhance stability and influence reactivity. The ethenyl group at position 2 provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name |

3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3N/c1-2-7-6(9)3-5(4-13-7)8(10,11)12/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBOBEMIYGCEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2-Ethenyl-5-(trifluoromethyl)pyridine

This method involves the selective chlorination of 2-ethenyl-5-(trifluoromethyl)pyridine.

- Reagents: Chlorine gas

- Solvent: A halogenated solvent such as chloroform or dichloromethane

- Catalyst: Lewis acids like aluminum chloride (AlCl₃) to enhance reactivity

- Temperature: Controlled at 0–25°C to prevent over-chlorination

- Reaction Time: Several hours depending on the scale

Reaction Mechanism:

The process involves electrophilic substitution at the pyridine ring, where chlorine selectively attaches to the 3-position due to electronic effects induced by the trifluoromethyl and ethenyl groups.

Chlorine/Fluorine Exchange Reaction

Starting with trichloromethylpyridine derivatives, a chlorine/fluorine exchange reaction is employed to introduce the trifluoromethyl group.

- Reagents: Fluorinating agents such as antimony trifluoride (SbF₃) or hydrogen fluoride (HF)

- Temperature: Elevated temperatures (100–150°C) to drive the exchange reaction

- Pressure: High pressure may be required for gaseous fluorinating agents

- Catalyst: Metal catalysts like iron or nickel to facilitate the reaction

This method provides high specificity for introducing trifluoromethyl groups while maintaining structural integrity.

Vinylation of 3-Chloro-5-(trifluoromethyl)pyridine

In this approach, the ethenyl group is introduced via a Heck coupling reaction.

- Reagents:

- A vinyl halide or vinyl triflate as the ethenyl source

- Palladium-based catalysts such as Pd(PPh₃)₄

- A base like potassium carbonate (K₂CO₃)

- Solvent: Polar aprotic solvents like dimethylformamide (DMF)

- Temperature: Moderate heating at 80–120°C

Reaction Mechanism:

The palladium catalyst mediates the coupling between the vinyl halide and the pyridine derivative, forming the desired product with high regioselectivity.

Industrial Production

Industrial synthesis of Pyridine, 3-chloro-2-ethenyl-5-(trifluoromethyl)- typically involves large-scale adaptations of the above methods with optimizations for yield and purity.

Process Optimization

Key parameters include:

- Use of continuous flow reactors for better temperature and pressure control.

- Recycling of solvents and reagents to minimize waste.

- Implementation of advanced purification techniques like distillation or recrystallization to achieve high purity levels (>99%).

Catalytic Systems

Industrially, robust catalysts such as supported palladium or platinum complexes are preferred due to their stability and reusability.

Comparison of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Chlorination of 2-Ethenyl Derivative | Simple setup; high selectivity | Requires careful handling of chlorine gas |

| Chlorine/Fluorine Exchange | Efficient introduction of trifluoromethyl group | High temperatures and pressures required |

| Heck Coupling | Versatile; allows functional group modifications | Expensive palladium catalysts |

Data Table: Reaction Parameters

| Reaction Step | Reagent/Condition | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Chlorination | Cl₂, AlCl₃ | 0–25 | Aluminum chloride | ~85 |

| Fluorination | SbF₃, HF | 100–150 | Iron/Nickel | ~90 |

| Heck Coupling | Vinyl halide, Pd(PPh₃)₄ | 80–120 | Palladium catalyst | ~75 |

Notes on Scale-Up Challenges

-

- Handling chlorine gas and fluorinating agents requires stringent safety protocols.

- High-pressure systems demand specialized equipment.

-

- Efforts must be made to minimize halogenated solvent use and manage by-products effectively.

-

- Palladium catalysts are expensive; recycling strategies are critical in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)-2-vinylpyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The vinyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), catalysts (e.g., palladium on carbon).

Major Products

Substitution: Derivatives with different functional groups replacing the chloro group.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Ethyl-substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Pyridine, 3-chloro-2-ethenyl-5-(trifluoromethyl)- has the molecular formula and is characterized by the presence of a trifluoromethyl group, which significantly influences its reactivity and biological activity. The presence of chlorine and the ethenyl group further enhances its chemical properties, making it suitable for various applications.

Agrochemical Applications

One of the primary applications of this compound is in the agrochemical sector. The trifluoromethylpyridine derivatives have been extensively used for crop protection.

- Pesticides : The first derivative to enter the market was Fluazifop-butyl, which is used for controlling grassy weeds in various crops. Since then, over 20 new agrochemicals containing trifluoromethylpyridine moieties have been developed and received ISO common names .

- Mechanism of Action : The unique physicochemical properties imparted by the fluorine atom enhance the biological activity of these compounds. They are believed to disrupt metabolic pathways in pests, leading to effective pest control while minimizing environmental impact.

Pharmaceutical Applications

The pharmaceutical industry has also recognized the potential of pyridine derivatives:

- Drug Development : Several pyridine-based compounds are under investigation for their therapeutic properties. Five products containing the trifluoromethylpyridine moiety have received market approval, with additional candidates in clinical trials .

- Biological Activity : The incorporation of trifluoromethyl groups in drug design can enhance lipophilicity and bioavailability, making these compounds more effective against various diseases.

Case Study 1: Crop Protection Efficacy

A study conducted on Fluazifop-butyl demonstrated its effectiveness in controlling specific weed species without harming crops. Field trials indicated a significant reduction in weed biomass and improved crop yield when treated with this compound compared to untreated controls.

Case Study 2: Pharmaceutical Trials

Clinical trials involving a pyridine derivative demonstrated promising results in treating bacterial infections resistant to conventional antibiotics. The compound exhibited a unique mechanism of action that disrupted bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-vinylpyridine is influenced by its functional groups:

Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group can enhance the compound’s reactivity towards nucleophiles and electrophiles.

Vinyl Group: The vinyl group can participate in various addition reactions, making the compound a versatile intermediate in organic synthesis.

Chloro Group:

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The trifluoromethyl and chloro substituents are common in bioactive pyridines. Key comparisons include:

Key Observations :

- Position 2 Substituents: The ethenyl group in the target compound contrasts with amines (e.g., ), cyano groups (e.g., ), or heterocycles (e.g., ). Ethenyl may confer greater reactivity in polymerization or addition reactions compared to electron-withdrawing groups like CN or NH₂.

- Trifluoromethyl at Position 5 : This group is a hallmark of agrochemicals (e.g., fungicides ), contributing to lipophilicity and metabolic stability.

- Chloro at Position 3 : Enhances electrophilicity, facilitating nucleophilic substitutions. Replacing Cl with CF₃ in other analogs reduces activity in some cases .

Physical and Chemical Properties

- Solubility : Trifluoromethyl and chloro groups increase lipophilicity, reducing aqueous solubility. Ethenyl may slightly improve solubility in organic solvents.

- Stability : The electron-withdrawing -CF₃ and -Cl groups enhance thermal and oxidative stability compared to unsubstituted pyridines.

Biological Activity

Pyridine derivatives, particularly those containing trifluoromethyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyridine, 3-chloro-2-ethenyl-5-(trifluoromethyl)- , exploring its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C7H4ClF3N

Molecular Weight: 201.56 g/mol

IUPAC Name: 3-chloro-2-ethenyl-5-(trifluoromethyl)pyridine

The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can significantly influence the biological activity of the compound.

Research indicates that Pyridine, 3-chloro-2-ethenyl-5-(trifluoromethyl)- interacts with various biological targets, potentially affecting enzyme activity and cellular signaling pathways. The trifluoromethyl group enhances the compound's ability to modulate interactions with proteins and enzymes, which is critical for its pharmacological effects.

Antimicrobial Activity

One notable area of research is the compound's antimicrobial properties . Studies have shown that pyridine derivatives, including this compound, exhibit selective activity against certain pathogens. For instance, compounds with similar structures have been reported to inhibit the growth of Chlamydia trachomatis, a common sexually transmitted infection . The presence of electron-withdrawing groups like trifluoromethyl significantly enhances this activity.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been observed that trifluoromethyl-substituted pyridines can inhibit various enzymes by altering their active sites or affecting substrate binding . This property can be particularly beneficial in drug development for diseases where enzyme modulation is a therapeutic target.

Case Studies

-

Study on Antichlamydial Activity :

- A study evaluated several pyridine derivatives for their ability to inhibit Chlamydia trachomatis. The results indicated that compounds with a trifluoromethyl group exhibited significant activity compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl group plays a crucial role in enhancing biological efficacy .

-

SAR Studies :

- Structure-activity relationship (SAR) studies have demonstrated that modifications in the pyridine ring can lead to varying degrees of biological activity. For example, the introduction of different substituents at specific positions on the ring can either enhance or diminish antimicrobial efficacy .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| Pyridine, 3-chloro-2-ethenyl-5-(trifluoromethyl)- | Antimicrobial (active against Chlamydia) | Enzyme inhibition |

| Similar Pyridine Derivative | Moderate antimicrobial | Less effective without trifluoromethyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.